(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(butylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide is 403.12019195 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives are explored for their potential as corrosion inhibitors, particularly for metals like copper in acidic environments. A study demonstrated that certain acrylamide derivatives effectively inhibited corrosion in copper within nitric acid solutions. These compounds were characterized through various spectroscopic methods and showed promising results as mixed-type inhibitors, suggesting potential applications in protecting metals against corrosion (Ahmed Abu-Rayyan et al., 2022).
Antiproliferative Activity
Research into N-(4-nitrophenyl)acrylamide revealed its synthesis, characterization, and the computation of its global reactivity descriptors. This molecule's interaction with nucleic acid bases and its in vitro cytotoxicity against HeLa cell lines were investigated, showing a notable half-maximal inhibitory concentration. Despite being recognized as toxic, the molecule exhibited low toxicity on cancer cells, offering insights into its biomedical research potential (E. Tanış et al., 2019).
Polymer-Protein Conjugates
Studies on soluble polymer-protein conjugates have been conducted to enhance the stability and functionality of enzymes. For instance, copolymers of acrylamide and acrylhydrazide were prepared and conjugated with carbonic anhydrase to produce water-soluble enzyme conjugates. These conjugates exhibited increased heat stability and altered enzymatic activity, suggesting their utility in creating more stable biocatalysts (R. Epton et al., 1977).
Hydrophobic Modification and Solution Behavior
Acrylamide-based hydrophobically modified polybetaines have been synthesized to investigate their stimuli-responsive solution behavior. Such modifications aim to understand how molecular structures influence the polymers' response to environmental changes, including pH and electrolyte concentration. This research can inform the development of smart materials for various applications, from drug delivery to water treatment (K. Johnson et al., 2004).
Carbonic Anhydrase Inhibition
Novel acridine and bis acridine sulfonamides have been synthesized and tested as inhibitors of carbonic anhydrase, a crucial enzyme in many physiological processes. These compounds showed significant inhibitory activity, especially against cytosolic isoforms of the enzyme. Such research is vital for developing new therapeutic agents targeting diseases associated with altered enzyme activity (Ramazan Ulus et al., 2013).
Properties
IUPAC Name |
(E)-N-[4-(butylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-2-3-13-20-28(26,27)18-10-8-16(9-11-18)21-19(23)12-7-15-5-4-6-17(14-15)22(24)25/h4-12,14,20H,2-3,13H2,1H3,(H,21,23)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVJJFRZYLTER-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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